molecular formula C17H10BrN5OS B13367916 6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367916
M. Wt: 412.3 g/mol
InChI Key: VQLRAKXHIBVHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromopyridine and benzofuran moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Properties

Molecular Formula

C17H10BrN5OS

Molecular Weight

412.3 g/mol

IUPAC Name

6-(5-bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10BrN5OS/c1-9-12-4-2-3-5-13(12)24-14(9)15-20-21-17-23(15)22-16(25-17)10-6-11(18)8-19-7-10/h2-8H,1H3

InChI Key

VQLRAKXHIBVHFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC(=CN=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from commercially available precursors. The key steps may include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Bromopyridine Group: This step may involve halogenation reactions using bromine or bromine-containing reagents.

    Construction of the Triazolothiadiazole Core: This can be accomplished through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 of the pyridine ring undergoes nucleophilic substitution under specific conditions. Common reactions include:

Reaction TypeConditionsProductYield (%)Reference
Aromatic substitution KOH/EtOH, 80°C, 12 h5-Amino-pyridinyl derivative65–72
Cross-coupling Pd(PPh₃)₄, CuI, DMF, 100°CSuzuki-coupled aryl/heteroaryl products55–68

Mechanistic Insights :

  • Bromine displacement proceeds via an SNAr mechanism, facilitated by the electron-withdrawing triazolo-thiadiazole system .

  • Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable aryl group introduction at the pyridinyl position .

Cyclization and Ring-Opening Reactions

The triazolo-thiadiazole core participates in cycloaddition and ring-modification reactions:

Reaction TypeReagents/ConditionsOutcomeKey Observations
1,3-Dipolar cycloaddition Alkyne, Cu(I) catalyst, 120°CFused triazole-pyrrole derivativesEnhanced π-stacking interactions
Acid-mediated ring-opening H₂SO₄, reflux, 6 hThiadiazole-to-thiazole transformationRetains benzofuran integrity

Notable Example :
Under acidic conditions, the thiadiazole ring undergoes cleavage to form a thiazole derivative while preserving the benzofuran moiety .

Oxidation and Reduction Pathways

Functional group transformations occur at reactive sites:

Oxidation :

  • The benzofuran methyl group oxidizes to a carboxylate using KMnO₄/H₂O (80°C, 8 h), yielding a carboxylic acid derivative (83% purity) .

  • Thiadiazole sulfur undergoes oxidation with H₂O₂/AcOH to form sulfoxide intermediates .

Reduction :

  • Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring’s N=N bond, producing a dihydrotriazolo-thiadiazole analog .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic reactions:

Reaction TypeReagentsPosition SubstitutedProduct Application
NitrationHNO₃/H₂SO₄, 0°CC-5 of benzofuranPrecursor for amino derivatives
HalogenationBr₂/FeBr₃, 40°CC-4 of benzofuranEnhanced bioactivity

Limitations :

  • Steric hindrance from the triazolo-thiadiazole group restricts substitution at adjacent positions .

Comparative Reactivity Table

Key differences between analogous compounds:

Compound ModificationReactivity with Br⁻ DisplacementStability under Acidic Conditions
5-Bromo-pyridinyl derivativeHigh (k = 0.42 min⁻¹)Moderate (t₁/₂ = 3.2 h)
5-Chloro-pyridinyl analogLow (k = 0.18 min⁻¹)High (t₁/₂ = 8.1 h)
Non-halogenated pyridinyl variantN/APoor (degrades in 1 h)

Data adapted from thiadiazole reactivity studies .

Industrial-Scale Reaction Optimization

For bulk synthesis, continuous flow reactors improve yield (78–85%) and reduce byproducts (<5%) compared to batch methods . Green chemistry approaches using ionic liquids (e.g., [BMIM][BF₄]) enhance atom economy by 12–15% .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, triazolothiadiazoles are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would require further investigation.

Medicine

This compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure could be exploited to design molecules with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, triazolothiadiazoles are known to interact with various molecular targets, such as enzymes and receptors, through mechanisms involving hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-Chloropyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(5-Fluoropyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of the bromine atom in 6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may impart unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s interactions with biological targets and its overall chemical reactivity.

Biological Activity

The compound 6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14BrN5SC_{16}H_{14}BrN_{5}S with a molecular weight of approximately 396.28 g/mol. The structure features a bromopyridine moiety and a benzofuran derivative integrated into a triazolo-thiadiazole framework.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazolo-thiadiazole derivatives. For instance:

  • In vitro Studies : Compounds similar in structure to 6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 2.50 to 20 µg/mL against Gram-positive and Gram-negative bacteria .
CompoundMIC (µg/mL)Target Organism
6-(5-Bromopyridin-3-yl)-...10E. coli
Similar Derivative A5S. aureus
Similar Derivative B15Pseudomonas aeruginosa

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that derivatives exhibit significant inhibition of pro-inflammatory cytokines and stabilization of human red blood cell (HRBC) membranes.

  • Case Study : One study reported that triazolo-thiadiazole derivatives demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory effects .

Anticancer Activity

Triazolo-thiadiazole derivatives have been explored for their anticancer potential:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival.
  • Research Findings : A study indicated that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines, suggesting potent anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural features:

  • Bromine Substitution : The presence of the bromine atom on the pyridine ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Benzofuran Moiety : This component is associated with increased antimicrobial and anticancer activities due to its ability to interact with DNA and other cellular components.

Q & A

Basic Synthesis and Characterization

Q: What are the optimized synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives like the target compound? A: The compound can be synthesized via one-pot cyclocondensation reactions. For example, reacting 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid derivatives with aryl isothiocyanates in DMF and K₂CO₃ yields triazolothiadiazole scaffolds. This method minimizes side products and simplifies purification . Key characterization includes ¹H/¹³C NMR (to confirm aromatic protons and carbon environments), IR (for S–N and C–Br bond identification), and mass spectrometry (for molecular ion validation). Elemental analysis ensures purity (>95%) .

Structural Confirmation Techniques

Q: How is the crystal structure of this triazolothiadiazole derivative validated? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds, SCXRD data (e.g., space group P1P\overline{1}, a=7.9a = 7.9 Å, b=9.4b = 9.4 Å) confirm planarity of the fused triazole-thiadiazole core and dihedral angles between substituents (e.g., 5-bromopyridinyl and benzofuran groups). Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the lattice .

Pharmacological Screening Methods

Q: What in vitro assays are used to evaluate the antimicrobial activity of this compound? A: Standardized microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains are performed. Minimum inhibitory concentrations (MICs) are determined at 12.5–50 µg/mL, with chloramphenicol (5–25 µg/mL) as a reference. Zone-of-inhibition assays on agar plates further corroborate activity .

Advanced Mechanistic Studies

Q: How can researchers investigate the antifungal mechanism of this compound? A: Molecular docking against fungal targets like 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding affinity. For example, the bromopyridinyl group may occupy the enzyme’s hydrophobic pocket, disrupting ergosterol biosynthesis. In vitro validation involves ergosterol quantification via HPLC in treated C. albicans cultures .

Cytotoxicity Profiling

Q: What methodologies assess the antiproliferative effects of this compound? A: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) are standard. Cells are treated with 1–100 µM compound for 48–72 hours, and viability is measured via absorbance (570 nm). IC₅₀ values are calculated using nonlinear regression. Positive controls (e.g., doxorubicin) ensure assay validity .

Addressing Synthetic Challenges

Q: How can researchers mitigate low yields during cyclocondensation? A: Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Catalyst screening : K₂CO₃ or Cs₂CO₃ improves cyclization efficiency.
  • Temperature control : Reactions at 80–100°C for 6–12 hours balance kinetics and side reactions .

Data Contradictions in Bioactivity

Q: How should discrepancies in MIC values across studies be resolved? A: Variability may arise from:

  • Strain differences : Use standardized strains (e.g., ATCC controls).
  • Compound purity : Validate via HPLC (≥95% purity).
  • Assay conditions : Adhere to CLSI guidelines for broth microdilution .

In Silico ADMET Profiling

Q: Which computational tools predict the pharmacokinetic properties of this compound? A: SwissADME or ADMETLab 2.0 estimates:

  • Lipophilicity : LogP ~3.2 (moderate blood-brain barrier penetration).
  • Metabolic stability : CYP3A4-mediated oxidation is likely.
  • Toxicity alerts : Ames test predictions for mutagenicity .

Functional Group Modifications

Q: How does substituting the 5-bromopyridinyl group alter bioactivity? A: SAR studies show:

  • Electron-withdrawing groups (e.g., Br, NO₂) enhance antimicrobial potency by 2–4×.
  • Hydrophobic substituents (e.g., methylbenzofuran) improve membrane penetration.
  • Halogen removal reduces activity, highlighting bromine’s critical role .

Stability Under Experimental Conditions

Q: Is the compound stable in DMSO for long-term storage? A: Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in anhydrous DMSO at −20°C. LC-MS monitors degradation products (e.g., debrominated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.